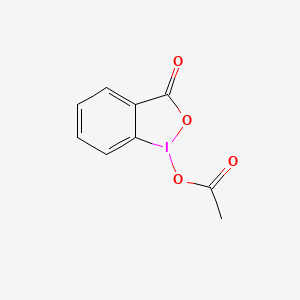

1-Acetoxy-1,2-benziodoxol-3-(1H)-one

Description

The exact mass of the compound 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-oxo-1λ3,2-benziodoxol-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO4/c1-6(11)13-10-8-5-3-2-4-7(8)9(12)14-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGGCSZYAKTCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OI1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40411797 | |

| Record name | 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1829-26-1 | |

| Record name | 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1829-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benziodoxol-3(1H)-one, 1-(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40411797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetoxy-1,2-benziodoxol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Dess-Martin periodinane and its uses

An In-depth Technical Guide to Dess-Martin Periodinane: Properties, Uses, and Protocols

Executive Summary

Dess-Martin periodinane (DMP), a hypervalent iodine compound, is a highly selective and mild oxidizing agent.[1][2] It is extensively used in organic synthesis for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones.[1] This guide provides a comprehensive overview of DMP, including its mechanism of action, applications in complex molecule synthesis, detailed experimental protocols, and safety considerations. Its advantages over traditional chromium- and DMSO-based oxidants—such as milder reaction conditions, shorter reaction times, higher yields, and broad functional group tolerance—make it an invaluable tool for researchers, particularly in the fields of natural product synthesis and drug development.[1][3] However, its cost and potential explosive nature necessitate careful handling and limit its use on an industrial scale.[1][4]

Introduction to Dess-Martin Periodinane

Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a periodinane reagent developed in 1983 by Daniel Dess and James Martin.[1] It is derived from 2-iodoxybenzoic acid (IBX), but the acetate groups attached to the central iodine atom increase its solubility in common organic solvents and enhance its reactivity.[1][2] DMP is favored for its ability to perform oxidations under neutral pH and at room temperature, which preserves sensitive functional groups often present in complex pharmaceutical intermediates and natural products.[1][5]

Key Properties:

-

Appearance : White crystalline powder.[2]

-

Molecular Formula : C₁₃H₁₃IO₈[1]

-

Solubility : Soluble in solvents like dichloromethane (DCM) and chloroform.[6][7]

Advantages and Disadvantages

The selection of an oxidizing agent is critical in synthetic chemistry. DMP offers several distinct advantages over other methods.

| Feature | Dess-Martin Periodinane (DMP) | Chromium-Based Reagents (e.g., PCC, PDC) | DMSO-Based Reagents (e.g., Swern, Moffatt) |

| Toxicity | Low toxicity.[8] | High toxicity (carcinogenic).[8] | Produces foul-smelling dimethyl sulfide. |

| Reaction Conditions | Mild (room temperature, neutral pH).[1] | Typically acidic, less selective. | Requires cryogenic temperatures (-78 °C). |

| Workup | Simple, easy removal of byproducts.[7][8] | Can be difficult to separate from product. | Requires careful quenching and extraction. |

| Chemoselectivity | High, tolerates many sensitive groups.[1][4] | Less selective, can affect other groups. | Generally good, but less tolerant than DMP. |

| Reaction Time | Fast (typically 0.5 - 4 hours).[4][7] | Can be slow. | Generally fast. |

| Safety Concerns | Potentially explosive (shock-sensitive).[2][4] | Toxic and hazardous waste. | Can have runaway reactions if not cooled properly. |

| Cost | Relatively high.[2] | Inexpensive. | Inexpensive. |

Mechanism of Action

The Dess-Martin oxidation proceeds through a ligand exchange mechanism followed by an intramolecular elimination.[9]

-

Ligand Exchange : The alcohol substrate attacks the electrophilic hypervalent iodine center of DMP, displacing one of the acetate ligands to form a diacetoxyalkoxyperiodinane intermediate.[1][10]

-

Deprotonation : An acetate ion, acting as a base, removes the proton from the newly attached hydroxyl group.[9][11]

-

Reductive Elimination : The intermediate undergoes an intramolecular deprotonation at the alpha-carbon, leading to the elimination of the carbonyl product, acetic acid, and a reduced iodinane byproduct.[6][11]

Caption: Mechanism of the Dess-Martin Oxidation.

Applications in Synthesis

Oxidation of Alcohols

The primary application of DMP is the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][6] A key advantage is that primary alcohols are cleanly converted to aldehydes without over-oxidation to carboxylic acids, a common side reaction with stronger oxidants.[9][12]

Chemoselectivity and Substrate Scope

DMP exhibits excellent chemoselectivity, leaving many common functional groups unaffected. This makes it ideal for late-stage oxidations in the synthesis of complex molecules.[1]

-

Tolerated Groups : Furan rings, sulfides, vinyl ethers, secondary amides, and N-protected amino groups are generally unaffected.[1]

-

Reactive Substrates : Allylic and benzylic alcohols react faster than saturated alcohols.[1]

-

Amino Alcohols : N-protected α-amino alcohols can be oxidized to their corresponding aldehydes with high enantiomeric purity and without epimerization, which is a significant advantage in pharmaceutical synthesis.[1][13]

Use in Total Synthesis and Drug Development

DMP is frequently employed as a key reagent in the total synthesis of natural products due to its mildness and reliability.[3] Its ability to work on highly functionalized and sensitive intermediates is crucial in drug discovery and development, where precise structural modifications are required.[14] For instance, it has been used in the synthesis of complex natural products like Epoxyquinomycin B.[6]

Other Oxidative Transformations

Beyond alcohol oxidation, DMP can facilitate other transformations:

-

Oxidation of anilines to benzoquinones.[6]

-

Conversion of aldoximes and ketoximes to their respective aldehydes and ketones.[1]

-

Synthesis of acyl nitroso compounds.[13]

Experimental Protocols

Caution : Dess-Martin periodinane is potentially shock-sensitive and explosive, especially when impure or heated above 130 °C.[2][4][15] All operations should be conducted behind a safety shield.

Synthesis of Dess-Martin Periodinane

DMP is typically prepared in a two-step sequence from 2-iodobenzoic acid.

Caption: Workflow for the synthesis of DMP.

Protocol for Synthesis of 2-Iodoxybenzoic acid (IBX):

-

To a stirred suspension of oxone (1.47 equiv.) in water, add 2-iodobenzoic acid (1.0 equiv.) in one portion.[16]

-

Warm the white suspension to 70 °C and stir at this temperature for three hours.[16]

-

Allow the mixture to cool to room temperature and then place it in an ice bath (0 °C) for 90 minutes.[16]

-

Filter the resulting white suspension through a Büchner funnel, wash with cold water and then cold acetone.[16]

-

Dry the powder under high vacuum to afford IBX.[16]

Protocol for Synthesis of DMP from IBX:

-

Suspend the prepared IBX in a mixture of acetic anhydride (5 equiv.) and acetic acid (0.2 equiv.).[8]

-

Heat the mixture to 100 °C for 90 minutes. The suspension will become a clear solution.[8]

-

Cool the solution slowly to room temperature, then chill to -30 °C for two hours to precipitate the product.[16]

-

Collect the white precipitate by vacuum filtration under an inert atmosphere, wash with chilled diethyl ether, and dry under high vacuum.[16]

General Protocol for Alcohol Oxidation

This protocol is a representative example for the oxidation of a primary or secondary alcohol.

Caption: General experimental workflow for DMP oxidation.

Detailed Methodology:

-

Setup : Dissolve the alcohol substrate (1.0 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2][4]

-

Addition of Reagent : Add Dess-Martin periodinane (1.2–1.8 equivalents) to the solution in one portion at room temperature. For very reactive substrates, the addition may be performed at 0 °C.[2][4]

-

Reaction : Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 4 hours.[4][7]

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Workup : Upon completion, dilute the reaction mixture with diethyl ether. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously until the layers become clear.[16]

-

Extraction : Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[16]

-

Purification : Purify the resulting crude aldehyde or ketone by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the DMP oxidation of various alcohol substrates.

| Substrate | Product | DMP (Equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-Propanol[11] | Propanal | ~1.2 | DCM | RT | 1-2 | >90 |

| Benzyl Alcohol[11] | Benzaldehyde | ~1.2 | DCM | RT | 1-2 | >95 |

| 2-Propanol[11] | Acetone | ~1.2 | DCM | RT | 1-2 | >95 |

| Phenyl ethanol[11] | Acetophenone | ~1.2 | DCM | RT | 2-4 | >90 |

| 2-Benzyloxy-ethan-1-ol[11] | Benzyloxyacetaldehyde | ~1.2 | DCM | RT | 2-4 | High |

| N-Boc-Serine methyl ester | N-Boc-aldehydo-Serine methyl ester | 1.5 | DCM | RT | 1 | ~95 |

Conclusion

Dess-Martin periodinane is a premier oxidizing agent in modern organic synthesis, offering a powerful combination of mildness, efficiency, and selectivity.[7][12] Its ability to oxidize sensitive and highly functionalized alcohols to aldehydes and ketones without affecting other parts of the molecule has made it indispensable in the synthesis of complex natural products and pharmaceuticals.[3] While cost and safety considerations require careful management, the superior performance of DMP in challenging synthetic contexts ensures its continued and widespread use in research and development.[1][4]

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. innospk.com [innospk.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. fiveable.me [fiveable.me]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Dess-Martin periodinane: The 'magic wand' in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 15. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]

- 16. ekwan.github.io [ekwan.github.io]

An In-depth Technical Guide to 1-Acetoxy-1,2-benziodoxol-3-(1H)-one: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Acetoxy-1,2-benziodoxol-3-(1H)-one is a pivotal hypervalent iodine(III) reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and diverse applications. Detailed experimental protocols for its synthesis and representative reactions are presented, alongside key characterization data. This document aims to serve as a valuable resource for chemists engaged in synthetic methodology development and the preparation of complex molecules.

Introduction

Hypervalent iodine compounds have emerged as indispensable tools in organic chemistry, offering mild and selective alternatives to traditional metal-based reagents. Among these, this compound, a pentavalent iodine species, has garnered significant attention. Its unique reactivity profile enables a range of chemical transformations, including aminations, fluorinations, chlorinations, and brominations. This guide delves into the core aspects of this versatile reagent.

Structure and Properties

This compound possesses a bicyclic structure with a hypervalent iodine atom at its core. The presence of the acetate group significantly influences its reactivity and solubility.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₇IO₄ | [1][2] |

| Molecular Weight | 306.05 g/mol | [3] |

| Melting Point | 162-165 °C | [4] |

| Appearance | White to off-white solid | |

| CAS Number | 1829-26-1 | [3] |

| Purity | Typically ≥97% | [3] |

Table 1: Physicochemical Properties of this compound

Spectral Characterization Data

-

¹H NMR: Aromatic protons would be expected in the range of δ 7.5-8.5 ppm. The acetate methyl protons would likely appear as a singlet around δ 2.0-2.3 ppm.

-

¹³C NMR: Aromatic carbons would resonate between δ 120-150 ppm. The carbonyl carbon of the benziodoxolone ring would be expected around δ 160-170 ppm, and the acetate carbonyl around δ 170-175 ppm. The acetate methyl carbon would appear around δ 20-25 ppm.

-

IR (Infrared Spectroscopy): Characteristic strong carbonyl stretching frequencies would be observed around 1650-1750 cm⁻¹ for the benziodoxolone and acetate groups.

Synthesis of this compound

The synthesis of this compound can be achieved from 2-iodoxybenzoic acid (IBX), a common hypervalent iodine reagent. Prolonged heating of IBX in the presence of acetic anhydride can lead to the formation of the desired product.

Experimental Protocol: Synthesis from 2-Iodoxybenzoic Acid (IBX)

Materials:

-

2-Iodoxybenzoic acid (IBX)

-

Acetic anhydride

-

Acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-iodoxybenzoic acid (IBX) in a mixture of acetic acid and acetic anhydride.

-

Heat the reaction mixture to reflux (approximately 110-120 °C).

-

Maintain the reflux for a period of 3-4 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of acetic acid and hexane, to afford this compound as a crystalline solid.

Note: Caution should be exercised as hypervalent iodine compounds can be potentially explosive under certain conditions. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Synthesis Workflow Diagram

Caption: Synthesis of this compound from IBX.

Reactions of this compound

This reagent is a versatile tool for various oxidative transformations. One of its key applications is in the oxidation of alcohols to carbonyl compounds.

Oxidation of Primary Alcohols to Aldehydes

This compound can selectively oxidize primary alcohols to aldehydes under mild conditions.

Experimental Protocol: Oxidation of Benzyl Alcohol

Materials:

-

This compound

-

Benzyl alcohol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve benzyl alcohol in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound to the solution in one portion at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate followed by a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude benzaldehyde can be purified by column chromatography on silica gel.

Reaction Workflow Diagram

Caption: Oxidation of a primary alcohol using this compound.

Safety and Handling

This compound is a stable compound but should be handled with care, as is prudent for all hypervalent iodine reagents. It should be stored in a cool, dry place away from light and heat. As with many oxidizing agents, it should not be mixed with combustible materials. Standard laboratory safety practices, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, are essential when handling this reagent.

Conclusion

This compound is a valuable and versatile hypervalent iodine reagent with a growing number of applications in organic synthesis. Its ability to effect a range of oxidative transformations under mild conditions makes it an attractive tool for the synthesis of complex molecules in both academic and industrial research settings. This guide provides a foundational understanding of its properties, synthesis, and reactivity, empowering researchers to effectively utilize this powerful reagent in their synthetic endeavors.

References

The Role of Hypervalent Iodine(V) Reagents in Modern Organic Synthesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Hypervalent iodine compounds have emerged as indispensable tools in modern organic synthesis, offering a powerful and environmentally benign alternative to traditional heavy-metal oxidants.[1][2] Among these, pentavalent iodine (I(V)) reagents, notably 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), have garnered significant attention for their mild reactivity, high chemoselectivity, and broad applicability.[3][4] This technical guide provides an in-depth exploration of the core applications of hypervalent iodine(V) reagents, focusing on their synthesis, key transformations, reaction mechanisms, and practical implementation in complex chemical syntheses relevant to drug development.

Core Hypervalent Iodine(V) Reagents

Hypervalent iodine(V) reagents are organoiodine compounds where the iodine atom formally exists in a +5 oxidation state. Their reactivity, which often mirrors that of transition metals, allows for a range of oxidative transformations under exceptionally mild conditions.[5][6]

2-Iodoxybenzoic Acid (IBX)

2-Iodoxybenzoic acid (IBX) is a versatile and powerful oxidizing agent particularly effective for the conversion of alcohols to aldehydes and ketones.[7][8] A primary drawback of IBX is its insolubility in most common organic solvents, with the exception of dimethyl sulfoxide (DMSO).[8][9] It is also known to be heat- and impact-sensitive, especially when impure, though commercially available formulations are stabilized with carboxylic acids like benzoic and isophthalic acid to mitigate this hazard.[7]

Dess-Martin Periodinane (DMP)

Derived from IBX, Dess-Martin Periodinane (DMP) was developed to overcome the solubility limitations of its precursor.[4][10] The acetate groups attached to the central iodine atom render DMP highly soluble in common organic solvents such as dichloromethane (DCM) and chloroform, leading to faster reaction times and broader utility.[10] DMP is celebrated for its mild reaction conditions (room temperature, neutral pH), high yields, and exceptional tolerance of sensitive functional groups, making it a reagent of choice in the total synthesis of complex natural products.[3][10]

Key Synthetic Transformations

Oxidation of Alcohols

The premier application of IBX and DMP is the selective oxidation of alcohols. Primary alcohols are efficiently converted to aldehydes without over-oxidation to carboxylic acids, while secondary alcohols yield ketones.[3][11][12] This transformation is highly chemoselective, leaving common functional groups such as sulfides, vinyl ethers, and amides unaffected.[10]

General Reaction Scheme:

-

Primary Alcohol → Aldehyde

-

Secondary Alcohol → Ketone

The mechanism proceeds through a ligand exchange between the reagent and the alcohol, followed by a "hypervalent twist" and subsequent reductive elimination to furnish the carbonyl compound.[7] The twist is considered the rate-determining step and is driven by steric interactions, which explains why larger alcohols often react faster.[7]

Caption: General mechanism for alcohol oxidation by a hypervalent iodine(V) reagent.

Table 1: Selected Examples of Alcohol Oxidation using IBX and DMP

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Benzyl alcohol | IBX (1.5 equiv) | DCM/H₂O, n-Bu₄NBr | Benzaldehyde | >95 | [8] |

| 1-Octanol | DMP (1.1 equiv) | CH₂Cl₂ | Octanal | 93 | [10] |

| Cyclohexanol | DMP (1.1 equiv) | CH₂Cl₂ | Cyclohexanone | 98 | [10] |

| Geraniol (Allylic alcohol) | DMP (1.1 equiv) | CH₂Cl₂, 0 °C to RT | Geranial | 97 | [10] |

| N-Boc-serine methyl ester | DMP (1.5 equiv) | CH₂Cl₂ | N-Boc-dehydroalanine methyl ester | 99 | [10] |

Oxidative Coupling Reactions

Hypervalent iodine reagents serve as powerful terminal oxidants in transition metal-catalyzed oxidative coupling reactions.[13] They facilitate the formation of carbon-carbon and carbon-heteroatom bonds by regenerating the active high-valent metal catalyst. This strategy avoids the need for pre-functionalized starting materials, representing a more atom-economical approach compared to traditional cross-coupling methods.[13] Palladium, copper, and gold are common catalysts in these transformations.[13][14]

Caption: General workflow of a Pd-catalyzed oxidative coupling with an I(V) oxidant.

Fluorination Reactions

Recently, hypervalent iodine(V) compounds have been developed as potent fluorinating agents.[15] Reagents like difluoro(aryl)-λ⁵-iodanes can be synthesized from iodine(III) precursors using mild fluorinating sources like Selectfluor.[16][17] These compounds enable the electrophilic fluorination of a variety of substrates, including alkenes and β-ketoesters, providing a valuable method for introducing fluorine into organic molecules—a critical strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[15][18]

Table 2: Examples of Fluorination using Hypervalent Iodine Reagents

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | Aryl-IF₄ | Freon-113 | Fluorobenzene | 90 | [16][17] |

| 1,3-Diketones | Fluoroiodane | Dichloromethane | 2,2-Difluoro-1,3-diketone | 71 | [19] |

| β-Ketoesters | Chiral I(III) catalyst, m-CPBA, HF | CH₂Cl₂ | α-Fluoro-β-ketoester | up to 94 | [15] |

Experimental Protocols

Preparation of 2-Iodoxybenzoic Acid (IBX)

Caution: IBX can be explosive upon impact or heating above 200 °C. Handle with care and use appropriate personal protective equipment.

Procedure:

-

To a stirred solution of 2-iodobenzoic acid (e.g., 5.0 g) in water (e.g., 75 mL), add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in a single portion (e.g., 1.3 equivalents).[8]

-

Heat the resulting suspension to 70 °C and maintain this temperature for approximately 3 hours, during which a white crystalline solid will precipitate.[7][8]

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the filter cake sequentially with copious amounts of water and then acetone to remove impurities and aid in drying.

-

Dry the solid under vacuum at room temperature to yield pure IBX (typically >95% purity, ~80% yield).[7]

General Protocol for Dess-Martin Oxidation of an Alcohol

Caption: A standard experimental workflow for performing a Dess-Martin oxidation.

Procedure:

-

Dissolve the alcohol substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane (1.1–1.3 equiv) to the solution in one portion at room temperature.[20]

-

Stir the reaction mixture vigorously. The reaction is typically complete within 0.5 to 2 hours, which can be monitored by Thin Layer Chromatography (TLC).[12]

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir until the solid byproduct dissolves and the layers are clear.[21]

-

Separate the organic layer. Extract the aqueous layer with additional CH₂Cl₂ or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude aldehyde or ketone can be purified by silica gel chromatography if necessary.

Catalytic and Recyclable Systems

A significant drawback of stoichiometric hypervalent iodine reagents is the generation of an iodoarene byproduct, which is inefficient in terms of atom economy.[22] To address this, catalytic systems have been developed where the active iodine(V) species is generated in situ from a catalytic amount of an iodoarene precursor (like 2-iodobenzoic acid) using a cheap, terminal co-oxidant, most commonly Oxone®.[23][24][25] Furthermore, polymer-supported and other recyclable iodine reagents have been designed to simplify purification and improve the sustainability of these processes.[4][22][26]

Conclusion

Hypervalent iodine(V) reagents, particularly IBX and DMP, are cornerstone oxidants in modern organic synthesis. Their mild reaction conditions, broad functional group tolerance, and high selectivity make them invaluable for the synthesis of complex molecules, especially in the pharmaceutical industry where protecting-group-heavy strategies can be minimized.[10] While challenges related to atom economy and safety persist, the ongoing development of catalytic and recyclable systems continues to enhance their utility and alignment with the principles of green chemistry.[5][26] The expansion of their application into areas like oxidative coupling and fluorination ensures that hypervalent iodine(V) chemistry will remain a vibrant and impactful field for researchers and drug development professionals.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Advances in Synthetic Applications of Hypervalent Iodine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypervalent Iodine Reagents – General Overview - Wordpress [reagents.acsgcipr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Iodine(V)-Based Oxidants in Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

- 7. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. BJOC - Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides [beilstein-journals.org]

- 17. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 10 Reactions with Fluorinated Cyclic Hypervalent Iodine Reagents | Scilit [scilit.com]

- 19. researchgate.net [researchgate.net]

- 20. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 23. par.nsf.gov [par.nsf.gov]

- 24. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]

- 26. eurekaselect.com [eurekaselect.com]

The Discerning Touch: A Technical Guide to the Chemoselectivity of Dess-Martin Periodinane in Complex Molecules

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of complex molecule synthesis, the selective transformation of a single functional group among many is a paramount challenge. The Dess-Martin periodinane (DMP), a hypervalent iodine(V) reagent, has emerged as a powerful and reliable tool for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] Its reputation stems from its remarkably mild reaction conditions, operational simplicity, and, most critically, its exceptional chemoselectivity. This technical guide provides an in-depth exploration of the chemoselective nature of DMP, offering valuable insights for researchers, scientists, and drug development professionals engaged in the synthesis of complex and delicate molecular architectures.

Core Principles of Chemoselectivity with DMP

The high degree of chemoselectivity exhibited by Dess-Martin periodinane is attributed to its unique mechanism and mild reaction conditions, typically conducted at room temperature in neutral or buffered media.[1][3] Unlike many other oxidizing agents, DMP generally does not affect a wide array of sensitive functional groups, making it an indispensable reagent in multistep syntheses.

The generally accepted mechanism for the Dess-Martin oxidation is depicted below. The initial step involves ligand exchange between the alcohol and an acetate group on the hypervalent iodine center, forming a diacetoxyalkoxyperiodinane intermediate. Subsequent intramolecular deprotonation by an acetate ion facilitates the reductive elimination of the iodine(III) species, yielding the corresponding carbonyl compound, acetic acid, and iodinane.

Figure 1: Simplified mechanism of the Dess-Martin oxidation.

This mechanism, proceeding under neutral pH, avoids the harsh acidic or basic conditions that can lead to side reactions or degradation of sensitive substrates.[3] The reaction is typically fast, often reaching completion within a few hours at room temperature.[4]

Navigating the Functional Group Landscape: A Quantitative Look

The true power of DMP lies in its ability to discriminate between different functional groups. The following tables summarize the reactivity of DMP towards various functionalities commonly encountered in complex molecules, with a focus on quantitative data where available.

Table 1: Functional Group Compatibility with Dess-Martin Periodinane

| Functional Group | Reactivity with DMP | Typical Yield of Alcohol Oxidation (%) | Reference Example |

| Alkenes & Alkynes | Generally unreactive | >90 | Oxidation of citronellol |

| Ethers (alkyl, aryl, silyl) | Generally unreactive | >95 | Present in numerous complex substrates |

| Esters & Lactones | Generally unreactive | >90 | Oxidation of hydroxy esters |

| Amides (primary, secondary, tertiary) | Generally unreactive | >90 | Secondary amides are well-tolerated[1] |

| Sulfides (Thioethers) | Generally unreactive | >90 | Oxidation of an alcohol in the presence of a thioether |

| Furans | Generally unreactive | >90 | Oxidation of furfuryl alcohol derivatives |

| N-Protected Amines (e.g., Boc, Cbz) | Generally unreactive | >90 | Oxidation of N-Boc protected amino alcohols |

| Vinyl Ethers | Generally unreactive | High | Tolerated in various substrates[1] |

| Aldehydes & Ketones | Generally unreactive | N/A | Products of the primary reaction |

Yields are representative and can vary depending on the specific substrate and reaction conditions.

Table 2: Selective Oxidation of Different Alcohol Types

| Substrate Feature | Reactivity Trend with DMP | Typical Outcome |

| Primary vs. Secondary Alcohols | Both readily oxidized | High yields for both aldehydes and ketones |

| Allylic/Benzylic vs. Saturated Alcohols | Allylic/Benzylic > Saturated | Preferential oxidation of allylic/benzylic alcohols can be achieved |

| 1,2-Diols | Can be oxidized to α-dicarbonyls or undergo oxidative cleavage depending on conditions | Formation of α-diketones or cleavage products |

Key Chemoselective Transformations: Experimental Insights

Preservation of Stereochemical Integrity in Amino Alcohols

A significant advantage of DMP in pharmaceutical synthesis is its ability to oxidize N-protected α-amino alcohols to the corresponding aldehydes without causing epimerization.[1] This is a crucial feature for the synthesis of chiral drugs where maintaining stereochemical purity is essential. Other oxidation methods, such as the Swern oxidation, are known to sometimes cause racemization under basic conditions.

Experimental Protocol: Oxidation of N-Boc-Serine Methyl Ester

-

Materials: N-Boc-serine methyl ester, Dess-Martin periodinane, Dichloromethane (DCM, anhydrous), Sodium bicarbonate (NaHCO₃), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Dissolve N-Boc-serine methyl ester (1.0 equiv) in anhydrous DCM (0.1 M).

-

Add solid sodium bicarbonate (2.0 equiv).

-

Add Dess-Martin periodinane (1.5 equiv) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred biphasic solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1).

-

Stir until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to afford the crude N-Boc-serinal methyl ester, which can be purified by flash chromatography if necessary.

-

Figure 2: Workflow for the epimerization-free oxidation of an N-protected amino alcohol.

Tolerance of Sulfur-Containing Moieties

Sulfur-containing functional groups, such as thioethers, are often sensitive to oxidation. However, DMP demonstrates excellent tolerance for these moieties, allowing for the selective oxidation of alcohols within the same molecule.

Experimental Protocol: Oxidation of an Alcohol in the Presence of a Thioether

-

Materials: Substrate containing both a primary or secondary alcohol and a thioether, Dess-Martin periodinane, Dichloromethane (DCM, anhydrous).

-

Procedure:

-

To a solution of the substrate (1.0 equiv) in anhydrous DCM (0.1 M), add Dess-Martin periodinane (1.2 equiv) at room temperature.

-

Stir the mixture for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously for 15-30 minutes.

-

Extract the mixture with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate to yield the crude product, which can be purified by column chromatography.

-

Preferential Oxidation of Allylic and Benzylic Alcohols

Allylic and benzylic alcohols are generally oxidized at a faster rate than their saturated counterparts using DMP.[5] This rate differential can be exploited to achieve selective oxidation in molecules containing multiple hydroxyl groups.

References

An In-depth Technical Guide to the Solubility of Dimethyl Phthalate (DMP) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dimethyl Phthalate (DMP), a widely used organic compound in various industrial and pharmaceutical applications. Understanding the solubility of DMP is critical for its application in plasticizing, as a solvent in formulations, and for assessing its environmental fate and toxicological profile. This document summarizes available solubility data, details experimental protocols for its determination, and provides visual workflows for key analytical processes.

Qualitative and Quantitative Solubility Profile of DMP

Dimethyl Phthalate is a colorless, oily liquid known for its excellent miscibility and solubility in a variety of organic solvents.[1][2] Its molecular structure, featuring a nonpolar aromatic ring and two polar carboxylate ester groups, governs its solubility characteristics.[1] While it is readily soluble in most common organic solvents, it is poorly soluble in water and nonpolar aliphatic hydrocarbons.[1][3]

A summary of its solubility in various solvents is presented below. "Miscible" indicates that the substances are soluble in each other in all proportions.

| Solvent Class | Solvent Example | Solubility Description | Quantitative Value (at 20-25°C) |

| Alcohols | Ethanol | Miscible[3] | Miscible |

| Methanol | Readily Soluble[3] | Data not readily available | |

| Ethers | Diethyl Ether | Miscible[3] | Miscible |

| Ketones | Acetone | Readily Soluble[1] | Data not readily available |

| Halogenated | Chloroform | Miscible[3] | Miscible |

| Carbon Tetrachloride | Slightly Soluble[3] | Data not readily available | |

| Aromatics | Benzene | Soluble[3] | Data not readily available |

| Esters | General Esters | Readily Soluble[3] | Data not readily available |

| Hydrocarbons | Petroleum Ether | Practically Insoluble[3] | Practically Insoluble |

| Paraffin Hydrocarbons | Practically Insoluble[3] | Practically Insoluble | |

| Oils | Mineral Oil | Slightly Soluble[3] | 0.34 g / 100 g[3] |

| Aqueous | Water | Poorly Soluble[2] | ~4.0 g/L (~0.4 g/100mL)[2][3] |

Experimental Protocols for Solubility Determination

The determination of a compound's thermodynamic solubility is a fundamental requirement in chemical and pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for this purpose.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Objective: To determine the maximum concentration of DMP that can be dissolved in a given organic solvent under equilibrium conditions.

Materials:

-

Dimethyl Phthalate (DMP), analytical grade

-

Selected organic solvent(s), HPLC grade

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

Protocol:

-

Preparation: Add an excess amount of DMP to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved DMP solid/liquid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess DMP to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved DMP.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of DMP in the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS.

Analytical Quantification: HPLC-UV Method

Instrumentation:

-

System: Agilent 1290 Infinity or similar

-

Column: Phenyl-hexyl or C18 column

-

Mobile Phase: Isocratic or gradient elution using a mixture of methanol and water (e.g., 75:25 v/v).

-

Detection: UV detector set at a wavelength of 230 nm.

-

Injection Volume: 10-20 µL

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of DMP of known concentrations in the solvent of interest.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample from the shake-flask experiment and record its peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of DMP in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualization of Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of DMP solubility.

Logical Relationship for Internal Standard Quantification

For highly accurate and precise quantification, especially with methods like GC-MS, an internal standard (IS) such as deuterated DMP (DMP-d6) is often used. The diagram below illustrates the logic of this method.

References

Dess-Martin Periodinane: A Comprehensive Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of Dess-Martin periodinane (DMP), a hypervalent iodine reagent renowned for its mild and selective oxidation of alcohols to aldehydes and ketones. This document details its chemical properties, experimental protocols for its use, and the underlying reaction mechanism, serving as a critical resource for professionals in organic synthesis and drug development.

Core Chemical and Physical Properties

Dess-Martin periodinane, with the CAS number 87413-09-0, is a white, crystalline powder.[1][2][3][4] It is known for its excellent solubility in many common organic solvents, including dichloromethane (DCM), chloroform, acetone, and acetonitrile, while being only slightly soluble in ether and hexane.[1][5] This solubility profile, a significant advantage over its precursor IBX (2-iodoxybenzoic acid), is attributed to the acetate groups attached to the central iodine atom.[4][6] These acetate groups also render DMP more reactive than IBX.[3][6]

One of the key advantages of DMP is its ability to effect oxidations under mild, neutral pH conditions at room temperature, which contributes to its high chemoselectivity and tolerance of sensitive functional groups.[2][6][7] Reactions with DMP are often characterized by short reaction times and high yields.[2][6] However, it is crucial to handle DMP with care as it is a potentially explosive, shock-sensitive, and heat-sensitive material.[4][5][8]

Chemical Data Summary

| Property | Value | References |

| CAS Number | 87413-09-0 | [1][2][3][4][6][9][10] |

| Molecular Formula | C₁₃H₁₃IO₈ | [1][2][5][9][11][12] |

| Molecular Weight | 424.14 g/mol | [1][4][6][9][10][12] |

| Appearance | White crystalline powder | [1][2][3][4] |

| Melting Point | 130-133 °C | [1][2][3][4][5][10][13] |

| Density | 1.362 - 1.369 g/cm³ at 25 °C | [2][6] |

| Solubility | Soluble in chloroform, acetone, acetonitrile, and methylene chloride. Slightly soluble in ether and hexane. | [1][5] |

| Storage Temperature | -20°C to 0-6°C | [1][2][3] |

Experimental Protocols: Oxidation of Alcohols

The Dess-Martin oxidation is a widely used method for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively.[6][7][14] The reaction is typically carried out in chlorinated solvents at room temperature.[7]

General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

This protocol provides a general guideline for the oxidation of a primary alcohol to an aldehyde using Dess-Martin periodinane.

Materials:

-

Primary alcohol

-

Dess-Martin periodinane (1.2 - 1.8 equivalents)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add Dess-Martin periodinane (1.2 - 1.8 equivalents) portion-wise at room temperature. For sensitive substrates, the addition can be performed at 0 °C.[10]

-

Stir the reaction mixture at room temperature for 0.5 to 16 hours.[8][10] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts are dissolved.

-

Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Work-up Procedure Variations

Several work-up procedures have been reported. A simple filtration can sometimes be sufficient to remove the insoluble reduced iodine byproduct (IBX).[1] Adding a small amount of water can facilitate the hydrolysis of any remaining DMP to the insoluble IBX, which can then be filtered off.[1] For acid-sensitive products, the reaction can be buffered by adding pyridine or sodium bicarbonate to the reaction mixture.[5][7]

Safety Precautions

-

Explosion Hazard: Dess-Martin periodinane is potentially explosive and sensitive to shock and heat.[4][5][8] Avoid heating the solid reagent above 130 °C.[8] Large-scale reactions are not recommended.[4][10]

-

Handling: Handle DMP in a well-ventilated fume hood.[2][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][6][9] Avoid creating dust.[7][9]

-

Storage: Store DMP in a tightly sealed container under an inert atmosphere (e.g., nitrogen) at reduced temperatures (-20°C to 0-6°C).[1][2][3] Keep away from combustible materials, heat, sparks, and open flames.[2][3][9]

-

Incompatibilities: DMP is incompatible with strong reducing agents.[11]

-

Disposal: Dispose of chemical waste in accordance with local regulations.[15]

Reaction Mechanism and Visualization

The oxidation of an alcohol by Dess-Martin periodinane proceeds through a ligand exchange followed by a reductive elimination.

-

Ligand Exchange: The alcohol substrate coordinates to the hypervalent iodine center, displacing one of the acetate ligands to form a diacetoxyalkoxyperiodinane intermediate.[6]

-

Reductive Elimination: An acetate ion then acts as a base to deprotonate the α-hydrogen of the alcohol. This initiates a concerted process where the C-H bond breaks, a new C=O double bond forms, and the hypervalent iodine is reduced from I(V) to I(III), leading to the formation of the carbonyl compound, iodinane, and acetic acid.[6][14]

The following diagram illustrates the accepted mechanism for the Dess-Martin oxidation of a primary alcohol.

Caption: Mechanism of Dess-Martin Oxidation of a Primary Alcohol.

This technical guide provides essential information for the safe and effective use of Dess-Martin periodinane in organic synthesis. Its mild reaction conditions and high selectivity make it an invaluable tool for the synthesis of complex molecules, particularly in the context of pharmaceutical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. ekwan.github.io [ekwan.github.io]

- 5. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. aksci.com [aksci.com]

- 7. carlroth.com [carlroth.com]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. cs.gordon.edu [cs.gordon.edu]

- 13. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

The Dess-Martin Reagent: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Dess-Martin reagent (Dess-Martin periodinane, DMP), a pivotal oxidant in modern organic synthesis. This document covers its historical development, synthesis, mechanism of action, and practical applications, with a focus on providing actionable data and detailed experimental protocols for laboratory use.

History and Development

The Dess-Martin periodinane is a hypervalent iodine compound that has become a reagent of choice for the mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2] It was first developed in 1983 by American chemists Daniel Benjamin Dess and James Cullen Martin at the University of Illinois.[1] Their work built upon the existing chemistry of 2-iodoxybenzoic acid (IBX), another hypervalent iodine oxidant. While IBX is a powerful oxidizing agent, its insolubility in most organic solvents limited its widespread use. Dess and Martin's key innovation was the acetylation of IBX, which significantly increased its solubility and reactivity, leading to the versatile and widely adopted Dess-Martin periodinane.[3]

The development of DMP offered a significant advantage over many existing oxidation methods, particularly those based on toxic heavy metals like chromium.[1] It provided a method for alcohol oxidation under neutral or mildly acidic conditions at room temperature, with short reaction times and simplified workup procedures.[1][3]

Synthesis of the Dess-Martin Reagent

The synthesis of Dess-Martin periodinane is a two-step process starting from 2-iodobenzoic acid.

Synthesis Pathway

The synthesis involves the oxidation of 2-iodobenzoic acid to 2-iodoxybenzoic acid (IBX), followed by acetylation with acetic anhydride. An improved and more reproducible method for the acetylation step, using a catalytic amount of tosylic acid, was later developed by Ireland and Liu.

Detailed Experimental Protocol for Synthesis

Caution: Both 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane are potentially explosive under impact or when heated above 200°C. Handle with care and work behind a safety shield.

Step 1: Preparation of 2-Iodoxybenzoic Acid (IBX)

-

To a stirred solution of 2-iodobenzoic acid (25.0 g, 101 mmol) in 200 mL of 0.7 M aqueous sulfuric acid, add potassium bromate (33.7 g, 202 mmol) in one portion.

-

Heat the resulting suspension to 70-75°C for 3.5 hours. The mixture will become a thick white paste.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath for 1 hour.

-

Collect the white solid by vacuum filtration and wash thoroughly with water (3 x 50 mL) and then with ethanol (2 x 50 mL).

-

Dry the solid under vacuum to afford IBX as a white solid.

Step 2: Preparation of Dess-Martin Periodinane (DMP) (Ireland and Liu's improved procedure)

-

To a flask charged with IBX (20.0 g, 71.4 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.27 g, 1.4 mmol), add acetic anhydride (40 mL) and acetic acid (60 mL).

-

Heat the mixture to 80°C with stirring. The solid will dissolve to give a clear solution.

-

After stirring for 1.5 hours at 80°C, cool the solution to room temperature and then in an ice bath for 2 hours to allow for crystallization.

-

Collect the white crystalline solid by vacuum filtration, wash with anhydrous diethyl ether (3 x 40 mL), and dry under vacuum to yield Dess-Martin periodinane.

Mechanism of Oxidation

The oxidation of an alcohol by the Dess-Martin reagent proceeds through a ligand exchange followed by an intramolecular elimination.

The reaction is initiated by the nucleophilic attack of the alcohol onto the hypervalent iodine center of DMP, displacing an acetate ligand to form an alkoxyperiodinane intermediate.[3] Subsequently, a base (which can be the displaced acetate) abstracts the proton from the carbon bearing the oxygen, leading to the elimination of the reduced iodinane and acetic acid, and the formation of the carbonyl compound.[3]

Comparison with Other Oxidizing Agents

The Dess-Martin periodinane offers several advantages over other common oxidizing agents such as those based on chromium (e.g., Pyridinium Chlorochromate, PCC) and activated dimethyl sulfoxide (e.g., Swern oxidation).[1]

Table 1: General Comparison of Mild Oxidizing Agents

| Feature | Dess-Martin Periodinane (DMP) | Swern Oxidation | Pyridinium Chlorochromate (PCC) |

| Reagent Type | Hypervalent Iodine | Activated DMSO | Chromium (VI) |

| Toxicity | Low | Low (malodorous byproduct) | High (carcinogenic) |

| Reaction Temp. | Room Temperature | -78 °C to RT | Room Temperature |

| pH Conditions | Neutral / Mildly Acidic | Basic | Acidic |

| Reaction Time | 0.5 - 4 hours | 1 - 3 hours | 2 - 6 hours |

| Workup | Simple filtration/extraction | Aqueous extraction | Filtration, often requires Celite |

| Byproducts | Iodinane, Acetic Acid | Dimethyl sulfide (volatile, odorous) | Chromium salts (toxic waste) |

| Functional Group Tolerance | Excellent | Good | Moderate (sensitive to acid) |

| Cost | High | Low | Moderate |

| Safety Concerns | Potentially explosive | Malodorous and toxic gas evolution | Carcinogenic chromium waste |

Table 2: Oxidation of Representative Alcohols - Yields and Reaction Times

| Substrate | Oxidant | Conditions | Time (h) | Yield (%) | Reference |

| Benzyl Alcohol | DMP | CH₂Cl₂, rt | 1 | >95 | [4] |

| Swern | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C to rt | 1.5 | 85-95 | [5] | |

| PCC | CH₂Cl₂, rt | 2-4 | ~90 | [6][7] | |

| (-)-Menthol | DMP | CH₂Cl₂, rt | 2 | >95 | [8] |

| Swern | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C to rt | 2 | ~90 | [5] | |

| PCC | CH₂Cl₂, Celite, rt | 1.5 | ~90 | [9] | |

| Geraniol (Allylic) | DMP | CH₂Cl₂, rt | 0.5 | ~84 | [10] |

| Swern | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C to rt | 1-2 | High | [11] | |

| PCC | CH₂Cl₂, rt | 2-3 | High | [12] |

Note: Yields and reaction times can vary depending on the specific substrate and reaction scale.

Experimental Protocols

The following are detailed protocols for the oxidation of representative alcohols using Dess-Martin periodinane.

General Procedure for Dess-Martin Oxidation

-

To a stirred solution of the alcohol (1.0 mmol) in dichloromethane (10 mL) at room temperature, add Dess-Martin periodinane (1.1-1.5 mmol, 1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL) containing sodium thiosulfate (5 g).

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Oxidation of a Hindered Secondary Alcohol: (-)-Menthol to (-)-Menthone[9]

-

To a solution of (-)-menthol (1.56 g, 10.0 mmol) in dichloromethane (50 mL) at room temperature, add Dess-Martin periodinane (4.68 g, 11.0 mmol).

-

Stir the reaction mixture for 2 hours at room temperature.

-

Follow the general workup procedure described in section 5.1.

-

The crude product can be purified by distillation or column chromatography (hexanes/ethyl acetate) to yield (-)-menthone as a colorless oil.

Oxidation of an Allylic Alcohol: Geraniol to Geranial[10]

-

To a solution of geraniol (1.54 g, 10.0 mmol) in dichloromethane (50 mL) at 0°C (ice bath), add Dess-Martin periodinane (4.68 g, 11.0 mmol) portion-wise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Follow the general workup procedure described in section 5.1.

-

Purify the crude product by column chromatography (hexanes/ethyl acetate) to afford geranial as a colorless oil.

Safety and Handling

-

Explosion Hazard: Dess-Martin periodinane and its precursor, IBX, are potentially explosive upon impact or heating. It is crucial to handle these reagents with care, avoiding grinding or excessive heating, and always work behind a safety shield.[4]

-

Storage: Store DMP in a cool, dry place, away from heat and sources of ignition. It is recommended to store it under an inert atmosphere.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the reagent.

-

Disposal: Dispose of waste containing iodine byproducts according to institutional safety guidelines. The reduced iodinane byproduct can often be removed during the aqueous workup with sodium thiosulfate.

Conclusion

The Dess-Martin periodinane has established itself as an indispensable tool in organic synthesis due to its mild reaction conditions, high selectivity, and broad functional group tolerance. While its cost and potential explosive nature require careful consideration, its advantages in the synthesis of complex and sensitive molecules often outweigh these drawbacks. This guide provides the necessary technical information for researchers to effectively and safely utilize this powerful reagent in their synthetic endeavors.

References

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. Dess-Martin Oxidation [organic-chemistry.org]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

- 9. books.rsc.org [books.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sltchemicals.com [sltchemicals.com]

The Differential Reactivity of Dess-Martin Periodinane with Primary and Secondary Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dess-Martin Periodinane (DMP), a hypervalent iodine reagent, is a cornerstone of modern organic synthesis, prized for its mild and selective oxidation of alcohols to carbonyl compounds.[1][2][3] This technical guide provides an in-depth exploration of the reactivity of DMP with primary and secondary alcohols. It details the underlying reaction mechanism, presents a comparative analysis of reactivity, offers detailed experimental protocols, and discusses potential side reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to effectively utilize DMP in their synthetic endeavors.

Introduction to Dess-Martin Periodinane (DMP)

Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a highly selective and versatile oxidizing agent.[1][2] Its popularity in organic synthesis stems from several key advantages over other oxidation methods, including:

-

Mild Reaction Conditions: DMP oxidations are typically carried out at room temperature and under neutral pH, making them compatible with a wide range of sensitive functional groups.[4][5][6]

-

High Chemoselectivity: DMP selectively oxidizes alcohols in the presence of other sensitive moieties such as furan rings, sulfides, and vinyl ethers.[1]

-

Operational Simplicity: Reactions are generally rapid, and the workup procedure is straightforward.[3][7]

-

Avoidance of Toxic Metals: DMP offers a less toxic alternative to chromium-based oxidants.[3]

DMP is particularly effective for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2] A notable feature of DMP is its ability to halt the oxidation of primary alcohols at the aldehyde stage, without significant overoxidation to carboxylic acids under standard conditions.[8] However, recent studies have shown that with an excess of DMP and under certain conditions, primary alcohols can be oxidized to carboxylic acids.[9]

Reaction Mechanism

The oxidation of alcohols by DMP proceeds through a ligand exchange mechanism followed by an intramolecular elimination.

Diagram 1: Reaction Mechanism of DMP Oxidation

Caption: The mechanism of Dess-Martin Periodinane oxidation of alcohols.

The initial step involves the substitution of an acetate ligand on the hypervalent iodine atom of DMP by the alcohol, forming a periodinane ester intermediate.[1][2] This is followed by an intramolecular proton transfer where a neighboring acetate group acts as a base to abstract the α-hydrogen from the alcohol. Subsequent reductive elimination yields the desired carbonyl compound, along with iodinane and acetic acid byproducts.[2]

Comparative Reactivity: Primary vs. Secondary Alcohols

While DMP is effective for oxidizing both primary and secondary alcohols, their relative reactivities can be influenced by steric and electronic factors. Generally, less sterically hindered alcohols react more rapidly. Furthermore, allylic and benzylic alcohols are observed to react faster than their saturated counterparts due to the stabilization of the developing charge in the transition state.[1]

While comprehensive kinetic studies directly comparing a wide range of simple primary and secondary aliphatic alcohols are not extensively documented in single reports, the general trend observed is that primary alcohols tend to react slightly faster than secondary alcohols under identical conditions, likely due to reduced steric hindrance around the hydroxyl group.

Table 1: Representative Reactivity of Primary and Secondary Alcohols with DMP

| Alcohol Type | Substrate Example | Product | Typical Reaction Time (h) | Typical Yield (%) |

| Primary Aliphatic | 1-Hexanol | Hexanal | 1 - 3 | 90 - 95 |

| Secondary Aliphatic | Cyclohexanol | Cyclohexanone | 1.5 - 4 | 92 - 98 |

| Primary Benzylic | Benzyl Alcohol | Benzaldehyde | 0.5 - 1.5 | >95 |

| Secondary Benzylic | 1-Phenylethanol | Acetophenone | 1 - 2 | >95 |

Note: Reaction times and yields are illustrative and can vary based on the specific substrate, solvent, temperature, and scale of the reaction.

Experimental Protocols

The following are detailed, representative protocols for the oxidation of a primary and a secondary alcohol using DMP.

Oxidation of a Primary Alcohol: Synthesis of Hexanal from 1-Hexanol

Diagram 2: Experimental Workflow for Primary Alcohol Oxidation

Caption: A typical experimental workflow for the DMP oxidation of a primary alcohol.

Materials:

-

1-Hexanol (1.0 g, 9.79 mmol)

-

Dess-Martin Periodinane (4.59 g, 10.8 mmol, 1.1 equiv)

-

Dichloromethane (CH₂Cl₂, 50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-hexanol (1.0 g, 9.79 mmol) in dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add Dess-Martin Periodinane (4.59 g, 10.8 mmol) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (50 mL).

-

Stir the biphasic mixture vigorously until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude hexanal. The product can be purified further by distillation or column chromatography if necessary.

Oxidation of a Secondary Alcohol: Synthesis of Cyclohexanone from Cyclohexanol

Procedure:

Materials:

-

Cyclohexanol (1.0 g, 9.98 mmol)

-

Dess-Martin Periodinane (4.68 g, 11.0 mmol, 1.1 equiv)

-

Dichloromethane (CH₂Cl₂, 50 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of cyclohexanol (1.0 g, 9.98 mmol) in dichloromethane (50 mL) at room temperature, add Dess-Martin Periodinane (4.68 g, 11.0 mmol).

-

Stir the reaction mixture at room temperature for 1.5-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a vigorously stirred mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1, 50 mL).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude cyclohexanone. Further purification can be achieved by distillation or column chromatography.

Potential Side Reactions and Considerations

While DMP is a highly reliable reagent, some potential side reactions and considerations should be noted:

-

Over-oxidation: Although rare under standard conditions, primary alcohols can be over-oxidized to carboxylic acids, particularly with an excess of DMP or in the presence of water.[9]

-

Epimerization: For substrates with a stereocenter alpha to the alcohol, epimerization is a potential risk with some oxidizing agents. DMP is known to be particularly mild in this regard, often preserving the stereochemical integrity.

-

Safety: DMP is a potentially explosive compound and should be handled with care, avoiding heat and shock. It is recommended to store it at low temperatures.

Conclusion

Dess-Martin Periodinane is a powerful and versatile reagent for the selective oxidation of primary and secondary alcohols. Its mild reaction conditions, high chemoselectivity, and operational simplicity make it an invaluable tool in modern organic synthesis. Understanding the nuances of its reactivity with different alcohol substrates, as detailed in this guide, will enable researchers and drug development professionals to harness the full potential of this exceptional oxidant in the synthesis of complex molecules.

References

- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Dess-Martin Oxidation [organic-chemistry.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]

The Synthetic Chemist's Reagent of Choice: A Technical Guide to the Core Advantages of Dess-Martin Periodinane

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and drug development professionals navigating the complexities of modern organic synthesis, the choice of an oxidizing agent can be a critical determinant of success. This whitepaper provides an in-depth technical guide to the core advantages of Dess-Martin periodinane (DMP), a hypervalent iodine reagent that has established itself as an indispensable tool for the mild and selective oxidation of alcohols to aldehydes and ketones. Through a detailed examination of its properties, comparative analysis with other common oxidants, and practical experimental guidance, this document will illuminate why DMP is frequently the superior choice for complex and sensitive substrates.

Unveiling the Power of Mildness and Selectivity: Core Advantages of Dess-Martin Periodinane

Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) offers a unique combination of reactivity and gentleness that sets it apart from many traditional oxidizing agents.[1][2] Its key advantages have led to its widespread adoption in the total synthesis of natural products and the preparation of complex pharmaceutical intermediates.[3][4][5]

Key Advantages:

-

Exceptionally Mild Reaction Conditions: DMP oxidations are typically conducted under neutral pH at room temperature.[1][2] This is a significant advantage over methods requiring strongly acidic (e.g., Jones oxidation) or basic conditions, or cryogenic temperatures (e.g., Swern oxidation), thereby preserving sensitive functional groups and preventing side reactions.[6][7]

-

High Chemoselectivity: DMP exhibits remarkable tolerance for a wide array of sensitive functional groups.[2] Functional groups such as furan rings, sulfides, vinyl ethers, and secondary amides remain unaffected during the oxidation of alcohols.[1] This high degree of selectivity is crucial when dealing with multifunctional molecules, simplifying synthetic routes by reducing the need for protecting groups.

-

Rapid Reaction Times: Dess-Martin oxidations are often complete within a few hours, a notable improvement over many other methods that can require significantly longer reaction times.[1]

-

High Yields and Simplified Workup: The use of DMP typically results in high yields of the desired carbonyl compounds.[2] The workup procedure is often straightforward, involving simple filtration to remove the insoluble iodinane byproduct.[7]

-

Preservation of Stereochemical Integrity: DMP is particularly advantageous for the oxidation of N-protected amino alcohols without causing epimerization, a common issue with other oxidants like the Swern oxidation.[1][2]

-

Reduced Toxicity: Compared to chromium-based reagents like pyridinium chlorochromate (PCC) and Jones reagent, DMP and its byproducts are significantly less toxic, presenting a safer and more environmentally friendly option.[6][7]